molecular formula C27H29N5O4 B7815218 6-[(2-methoxyacetyl)amino]-3-(2-phenylethyl)-N-(2-pyridin-3-yloxypropyl)benzimidazole-4-carboxamide

6-[(2-methoxyacetyl)amino]-3-(2-phenylethyl)-N-(2-pyridin-3-yloxypropyl)benzimidazole-4-carboxamide

Cat. No.: B7815218
M. Wt: 487.5 g/mol
InChI Key: BQOOSSSSVKDEIO-UHFFFAOYSA-N
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Description

MG-2119 is a potent inhibitor of monomeric tau and alpha-synuclein aggregation. This compound has shown significant potential in the research of neurological disorders, particularly in diseases such as Alzheimer’s disease and Parkinson’s disease . MG-2119’s ability to inhibit the aggregation of these proteins makes it a valuable tool in understanding and potentially treating these conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MG-2119 involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of MG-2119 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time. The final product is purified using techniques such as crystallization and chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

MG-2119 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with different functional groups, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

MG-2119 has a wide range of scientific research applications:

    Chemistry: Used as a tool to study protein aggregation and develop new therapeutic strategies.

    Biology: Helps in understanding the mechanisms of protein aggregation and its role in neurodegenerative diseases.

    Medicine: Potential therapeutic agent for treating diseases like Alzheimer’s disease and Parkinson’s disease.

    Industry: Used in the development of new drugs and therapeutic agents

Mechanism of Action

MG-2119 exerts its effects by binding to monomeric tau and alpha-synuclein proteins, preventing their aggregation. This inhibition is achieved through high-affinity binding, which disrupts the normal aggregation process. The molecular targets include tau and alpha-synuclein proteins, and the pathways involved are related to protein aggregation and neurotoxicity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MG-2119

MG-2119 is unique due to its dual-targeting ability, inhibiting both tau and alpha-synuclein aggregation. This dual-targeting approach provides a more comprehensive strategy for treating neurodegenerative diseases compared to compounds that target only one type of protein aggregation .

Properties

IUPAC Name

6-[(2-methoxyacetyl)amino]-3-(2-phenylethyl)-N-(2-pyridin-3-yloxypropyl)benzimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O4/c1-19(36-22-9-6-11-28-16-22)15-29-27(34)23-13-21(31-25(33)17-35-2)14-24-26(23)32(18-30-24)12-10-20-7-4-3-5-8-20/h3-9,11,13-14,16,18-19H,10,12,15,17H2,1-2H3,(H,29,34)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOOSSSSVKDEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C2C(=CC(=C1)NC(=O)COC)N=CN2CCC3=CC=CC=C3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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